molecular formula C5H13ClN2O B1378575 3-Amino-3-methylbutanamide hydrochloride CAS No. 173336-86-2

3-Amino-3-methylbutanamide hydrochloride

Cat. No.: B1378575
CAS No.: 173336-86-2
M. Wt: 152.62 g/mol
InChI Key: HTBRPHAJYMZOMW-UHFFFAOYSA-N
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Description

3-Amino-3-methylbutanamide hydrochloride is a synthetic organic compound characterized by a four-carbon butanamide backbone with an amino (-NH₂) and methyl (-CH₃) group at the third carbon position, forming a hydrochloride salt.

  • Molecular formula: Likely C₅H₁₂ClN₂O (calculated based on the butanamide chain, amino, methyl, and hydrochloride substituents).
  • Functional groups: Amide, tertiary amine (due to branching), and hydrochloride salt.
  • Potential applications: Based on structural analogs (see Table 1), it may serve as an intermediate in pharmaceutical synthesis or agrochemical research.

Properties

IUPAC Name

3-amino-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-5(2,7)3-4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBRPHAJYMZOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173336-86-2
Record name 3-amino-3-methylbutanamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-methylbutanamide hydrochloride typically involves the reaction of 3-amino-3-methylbutanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield the desired amide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-3-methylbutanamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Amino-3-methylbutanamide hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications due to its reactive amino group.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Key Observations:

Structural Diversity: Branching vs. Linearity: 3-Amino-3-methylbutanamide and its analogs exhibit variations in branching (e.g., cyclobutanone in ) versus linear chains (e.g., 3-(methylamino)butanoic acid ). Functional Group Variations: The presence of ester (), alcohol (), or carboxylic acid () groups distinguishes these compounds from the amide backbone of the target compound.

Molecular Weight Trends: Bulky substituents (e.g., benzyl group in ) increase molecular weight significantly (~283.8 g/mol), whereas simpler structures (e.g., 3-amino-3-methyl-2-butanol HCl ) have lower weights (~139.6 g/mol).

Applications: Pharmaceutical Intermediates: Methyl 2-amino-3-methylbutanoate HCl () is linked to peptide synthesis, suggesting similar utility for amide derivatives. Agrochemical Potential: Ethyl 3-(benzylamino)-3-methylbutanoate HCl () may serve as a precursor for bioactive molecules due to its aromatic and ester groups.

Research Findings and Limitations

  • Stability Considerations: Compounds like 3-(methylamino)butanoic acid HCl () require storage at room temperature, indicating sensitivity to environmental factors.
  • Data Gaps: Direct pharmacological or spectroscopic data (e.g., NMR, HPLC) for 3-amino-3-methylbutanamide HCl are absent in the evidence, necessitating further experimental validation.

Biological Activity

3-Amino-3-methylbutanamide hydrochloride (CAS Number: 173336-86-2) is an organic compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₅H₁₃ClN₂O
  • Molecular Weight : 150.63 g/mol
  • Functional Groups : Contains an amine group and an amide group, which are crucial for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material : 3-amino-3-methylbutanoic acid.
  • Conversion to Acid Chloride : Reacting with thionyl chloride.
  • Formation of Amide : Reaction with ammonia to yield the amide.
  • Hydrochloride Salt Formation : Addition of hydrochloric acid to form the hydrochloride salt.

This process can be optimized for high yield and purity in industrial settings, often employing continuous flow reactors .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through its amino group. The compound can form hydrogen bonds and ionic interactions, which may inhibit enzyme activity or alter cellular pathways .

Key Mechanisms Include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
  • Protein Modification : It may participate in post-translational modifications of proteins, influencing their function and stability.

Biological Applications

This compound has been utilized in various biological research applications:

Case Studies and Research Findings

Recent studies have highlighted the potential of related compounds that demonstrate similar biological activities:

  • 11β-Hydroxysteroid Dehydrogenase Inhibitors : Derivatives of 3-amino compounds have shown effectiveness as inhibitors of this enzyme, which plays a role in glucose metabolism and diabetes management .

Table 1: Comparison of Biological Activities

CompoundActivity TypeTarget Enzyme/ReceptorReference
3-Amino-3-methylbutanamide HClEnzyme InhibitionVarious enzymes
3-Amino-N-adamantyl derivatives11β-HSD1 Inhibition11β-Hydroxysteroid Dehydrogenase
3-(Prop-1-en-2-yl)azetidinonesAntiproliferativeMCF-7 Breast Cancer Cells

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